Rule-of-Three (Ro3) Compliance and 3D Character Superiority Over Planar Nicotinaldehyde Fragments
The target compound conforms to all Rule-of-Three (Ro3) criteria for fragment-based drug discovery (MW 188.23 < 300 Da; calculated logP ~1.9 < 3; hydrogen bond acceptors = 3; rotatable bonds = 1), positioning it within the optimal physicochemical space for fragment screening libraries . In contrast, the widely used but planar nicotinaldehyde fragment (MW 107.11; logP ~0.3) has an Fsp³ of 0.0, whereas the 3-ABH scaffold contributes substantially to three-dimensional character (Fsp³ ≈ 0.55 for the bicyclic portion), a property increasingly correlated with clinical progression in fragment evolution [1]. The 5-methyl analog (6-{3-azabicyclo[3.1.0]hexan-3-yl}-5-methylpyridine-3-carbaldehyde) violates the Ro3 rotatable bond criterion (rotatable bonds = 2) and has a higher calculated logP (~2.4), reducing its suitability for fragment library inclusion [2].
| Evidence Dimension | Fragment-Based Drug Discovery (FBDD) suitability: Rule-of-Three (Ro3) compliance and Fsp³ |
|---|---|
| Target Compound Data | MW 188.23; cLogP ~1.9; HBA 3; RotB 1; Fsp³ ≈ 0.55 (bicyclic core) |
| Comparator Or Baseline | Nicotinaldehyde (MW 107.11; cLogP 0.3; Fsp³ 0.0); 5-methyl analog (MW 202.25; cLogP ~2.4; RotB 2) |
| Quantified Difference | MW: +81.12 Da vs. nicotinaldehyde; cLogP: +1.6 vs. nicotinaldehyde; Fsp³: +0.55 vs. nicotinaldehyde; RotB: -1 vs. 5-methyl analog |
| Conditions | Calculated physicochemical properties using standard in silico prediction methods; Ro3 thresholds: MW < 300, cLogP < 3, HBA ≤ 3, HBD ≤ 3, RotB ≤ 3, TPSA < 60 Ų |
Why This Matters
Selecting an Ro3-compliant 3D fragment with a synthetically accessible aldehyde vector maximizes the probability of identifying high-quality hits with favorable physicochemical trajectories during fragment-to-lead optimization.
- [1] Caflisch, A. et al. Access to 3D Alicyclic Amine-Containing Fragments through Transannular C–H Arylation. Synlett 2019, 30, 417–422. View Source
- [2] Congreve, M. et al. A 'Rule of Three' for fragment-based lead discovery? Drug Discov. Today 2003, 8, 876–877. (Ro3 criteria applied to evaluate analog compliance). View Source
